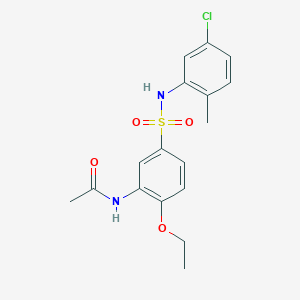
N-cycloheptyl-2-(N-methylbenzenesulfonamido)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cycloheptyl-2-(N-methylbenzenesulfonamido)acetamide, also known as CB-17, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. CB-17 belongs to the class of sulfonamide compounds, which are known for their antibacterial, antifungal, and antitumor properties.
Applications De Recherche Scientifique
N-cycloheptyl-2-(N-methylbenzenesulfonamido)acetamide has been studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurological disorders. In cancer research, N-cycloheptyl-2-(N-methylbenzenesulfonamido)acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. N-cycloheptyl-2-(N-methylbenzenesulfonamido)acetamide has also been studied for its anti-inflammatory properties, with promising results in reducing inflammation in animal models of arthritis and colitis. Additionally, N-cycloheptyl-2-(N-methylbenzenesulfonamido)acetamide has been shown to have neuroprotective effects, with potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
The mechanism of action of N-cycloheptyl-2-(N-methylbenzenesulfonamido)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and inflammation. N-cycloheptyl-2-(N-methylbenzenesulfonamido)acetamide has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme that is overexpressed in many cancer cells and promotes tumor growth. N-cycloheptyl-2-(N-methylbenzenesulfonamido)acetamide also inhibits the activation of nuclear factor-kappaB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
N-cycloheptyl-2-(N-methylbenzenesulfonamido)acetamide has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and reduction of inflammation. N-cycloheptyl-2-(N-methylbenzenesulfonamido)acetamide has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-cycloheptyl-2-(N-methylbenzenesulfonamido)acetamide has several advantages for lab experiments, including its high potency and selectivity for its target enzymes and signaling pathways. However, N-cycloheptyl-2-(N-methylbenzenesulfonamido)acetamide also has some limitations, including its limited solubility in aqueous solutions and potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on N-cycloheptyl-2-(N-methylbenzenesulfonamido)acetamide, including the development of more efficient synthesis methods, the exploration of its potential therapeutic applications in various diseases, and the investigation of its mechanism of action at the molecular level. Additionally, the development of N-cycloheptyl-2-(N-methylbenzenesulfonamido)acetamide analogs with improved pharmacokinetic properties and reduced toxicity may lead to the development of more effective therapies.
Méthodes De Synthèse
N-cycloheptyl-2-(N-methylbenzenesulfonamido)acetamide can be synthesized through a multistep process involving the reaction of N-cycloheptylamine with N-methylbenzenesulfonyl chloride in the presence of a base. The resulting intermediate is then treated with acetic anhydride to yield the final product. The purity of N-cycloheptyl-2-(N-methylbenzenesulfonamido)acetamide can be improved through recrystallization using a suitable solvent.
Propriétés
IUPAC Name |
2-[benzenesulfonyl(methyl)amino]-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-3-9-13-12(15)10-14(2)18(16,17)11-7-5-4-6-8-11/h4-8H,3,9-10H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHPKNQBXZDXYAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN(C)S(=O)(=O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

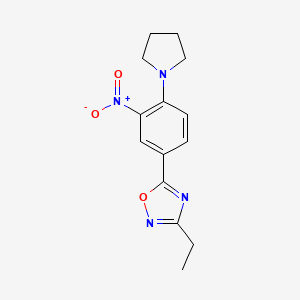
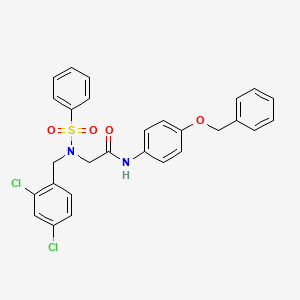



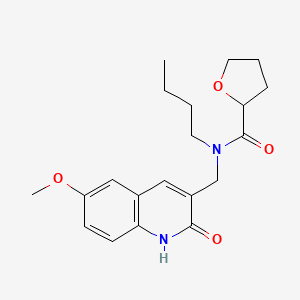

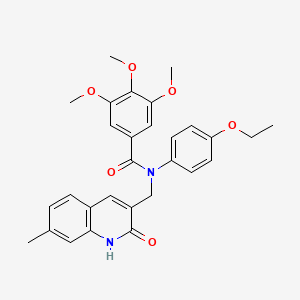

![2-fluoro-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7692295.png)

![(Z)-2-methyl-N'-(pyridin-4-ylmethylene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7692311.png)

